molecular formula C11H23ClN2O2 B2539376 tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride CAS No. 2411590-84-4

tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride

Cat. No.: B2539376
CAS No.: 2411590-84-4
M. Wt: 250.77
InChI Key: SNKVUOOMKHRFGI-RJUBDTSPSA-N
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Description

Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a cyclopentyl ring, and an aminomethyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate group, followed by the introduction of the aminomethyl group onto the cyclopentyl ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate hydrochloride can be compared with similar compounds such as:

  • tert-butyl ((1S,2R)-2-(aminomethyl)cyclohexyl)carbamate hydrochloride
  • tert-butyl ((1S,2R)-2-(aminomethyl)cycloheptyl)carbamate hydrochloride These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic effects.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKVUOOMKHRFGI-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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